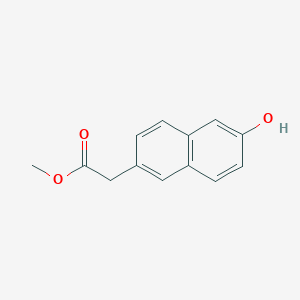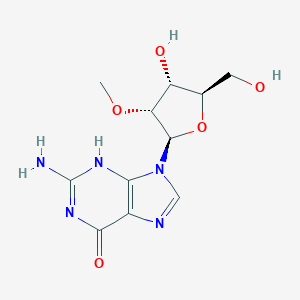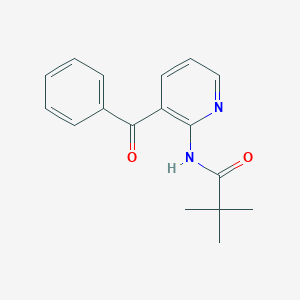
2-Pivaloylamino-3-benzoylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pivaloylamino-3-benzoylpyridine is a compound of interest in the field of organic chemistry and material science due to its unique structural and chemical properties. Its synthesis, molecular structure, and various reactions highlight its potential for diverse applications in chemical synthesis and materials science.
Synthesis Analysis
The synthesis of related compounds involves efficient processes such as ortho-lithiation of 2-(pivaloylamino)pyridine, followed by reactions with various reagents to introduce different functional groups and create complex structures. For example, the lithiation and subsequent reaction with DMF and acid hydrolysis have been used to synthesize 2-amino-3-pyridinecarboxaldehyde, a compound with structural similarities (Rivera et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through various techniques, including X-ray diffraction, revealing intricate details about their geometry and bonding. For instance, cyclopalladation reactions involving 2-pivaloylpyridine have led to the formation of binuclear complexes with detailed structural insights provided by such studies (Hiraki et al., 1992).
Chemical Reactions and Properties
2-Pivaloylamino-3-benzoylpyridine and its derivatives undergo various chemical reactions, including metallation with palladium(II) acetate, leading to cyclopalladated complexes. These reactions demonstrate the compound's reactivity and potential as a ligand in metal coordination complexes (Hiraki et al., 1992).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in various solvents and conditions. For example, the crystalline structure and non-planarity of related compounds have been detailed through X-ray crystallography, providing insights into their solid-state characteristics and potential interactions (Atalay et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals, highlight the versatility of 2-Pivaloylamino-3-benzoylpyridine derivatives. The synthesis and reactivity of such compounds towards electrophiles and nucleophiles have been extensively studied, revealing their potential in organic synthesis and as intermediates in the production of more complex molecules (Smith et al., 1996).
Applications De Recherche Scientifique
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including 2-Pivaloylamino-3-benzoylpyridine, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Magnetic Fluid Hyperthermia Therapy
- Summary of Application : Maghemite nanoparticles coated with 2-benzoylpyridine have been used in magnetic fluid hyperthermia therapy . This therapy is a form of cancer treatment where magnetic nanoparticles are introduced into the body and then heated using an external magnetic field .
- Methods of Application : The nanoparticles are introduced into the body and then heated using an external magnetic field. The heat generated by the nanoparticles can kill cancer cells .
- Results or Outcomes : It is discovered that γ-Fe2O3 can attain hyperthermia temperature at minimum concentrations of 5 mg/ml and at 200 kHz .
Propriétés
IUPAC Name |
N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYYYMXRFDMQAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363317 |
Source


|
| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pivaloylamino-3-benzoylpyridine | |
CAS RN |
125867-32-5 |
Source


|
| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)

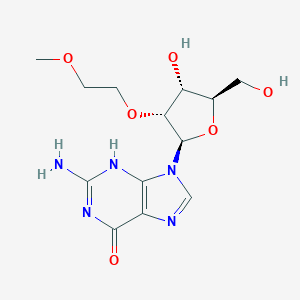
![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)
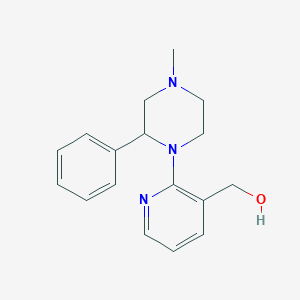
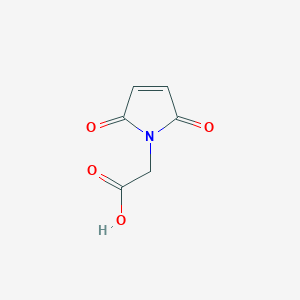

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)

